Cas no 16063-80-2 (Hexafluoro-DL-valine)
Hexafluoro-DL-valine Chemical and Physical Properties
Names and Identifiers
-
- 2-(Difluoroamino)-2,3,4,4-tetrafluoro-3-methylbutanoic acid
- Hexafluoro-DL-valine
- 4,4,4,4,4,4-Hexafluoro-DL-valine
- 4,4,4,4',4',4'-Hexafluoro-DL-valine
- 2-amino-3-trifluoromethyl-4,4,4-trifluorobutanoic acid
- 2-Amino-4,4,4-trifluoro-3-(trifluoromethyl)butyric Acid
- 2-Amino-4,4,4-trifluoro-3-(trifluoromethyl)butyric acid 4,4,4,5,5,5-Hexafluoro-DL-valine
- 4,4,4,4′,4′,4′-Hexafluoro-DL-valine
- DL-hexafluorovaline
- hexafluorovaline
- 4,4,4,5,5,5-Hexafluoro-DL-valine
- 4,4,4,4',4',4'-Hexafluoro-L-valine
- (2S)-2-amino-4,4,4-trifluoro-3-(trifluoromethyl)butanoic acid
- dl-4,4,4,4',4',4'-hexafluorovaline
- AT13008
- EN300-1938276
- 4,4,4,4',4',4'-hexafluorovaline
- HMS1661B04
- DTXSID80936353
- 2-amino-4,4,4-trifluoro-3-(trifluoromethyl)butanoic acid
- FT-0616961
- NSC-270745
- NS00054289
- AC-25479
- Valine, 4,4,4,4',4',4'-hexafluoro-
- H1427
- EINECS 240-207-5
- HY-W142127
- 4,4,4,4',4',4'-Hexafluoro-DL-valine, 97%
- 2-amino-4,4,4-trifluoro-3-(trifluoromethyl)butanoicacid
- SCHEMBL188569
- (1)-2-Amino-4,4,4-trifluoro-3-(trifluoromethyl)butyric acid
- MFCD00014349
- SR-01000631627-1
- 759-12-6
- NSC270745
- MS-20448
- AKOS005257795
- CCG-41562
- 16063-80-2
- CS-0201910
- BBL102465
- DTXCID901364961
- STL556268
-
- MDL: MFCD00014349
- Inchi: 1S/C5H5F6NO2/c6-4(7,8)2(5(9,10)11)1(12)3(13)14/h1-2H,12H2,(H,13,14)
- InChI Key: KRNSHCKTGFAMPQ-UHFFFAOYSA-N
- SMILES: FC(C(C(F)(F)F)C(C(=O)O)N)(F)F
- BRN: 2416649
Computed Properties
- Exact Mass: 225.02200
- Monoisotopic Mass: 225.022448
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 9
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 207
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: -0.9
- Topological Polar Surface Area: 63.3
Experimental Properties
- Color/Form: Not determined
- Density: 1.575
- Melting Point: 196-217 °C
- Boiling Point: 165.9 °C at 760 mmHg
- Flash Point: 54.1 °C
- Refractive Index: 1.349
- PSA: 63.32000
- LogP: 1.83940
- Solubility: Not determined
Hexafluoro-DL-valine Security Information
- Hazardous Material transportation number:UN3335
- WGK Germany:3
- Safety Instruction: S22-S24/25
-
Hazardous Material Identification:
- Safety Term:S22;S24/25
Hexafluoro-DL-valine Customs Data
- HS CODE:2922499990
- Customs Data:
China Customs Code:
2922499990Overview:
2922499990 Other amino acids and their esters and their salts(Except those containing more than one oxygen-containing group). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods) MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared
Regulatory conditions:
A.Customs clearance form for Inbound Goods
B.Customs clearance form for outbound goodsInspection and quarantine category:
P.Imported animals and plants\Quarantine of animal and plant products
Q.Outbound animals and plants\Quarantine of animal and plant products
R.Sanitary supervision and inspection of imported food
S.Sanitary supervision and inspection of exported food
M.Import commodity inspection
N.Export commodity inspectionSummary:
HS:2922499990 other amino-acids, other than those containing more than one kind of oxygen function, and their esters; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward) MFN tariff:6.5% General tariff:30.0%
Hexafluoro-DL-valine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 001514-250mg |
Hexafluoro-dl-valine |
16063-80-2 | 97% | 250mg |
£43.00 | 2022-02-28 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | H1427-200MG |
4,4,4,4',4',4'-Hexafluoro-DL-valine |
16063-80-2 | >98.0%(T) | 200mg |
¥615.00 | 2024-04-17 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | H157318-500mg |
Hexafluoro-DL-valine |
16063-80-2 | 98% | 500mg |
¥1132.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | H157318-50mg |
Hexafluoro-DL-valine |
16063-80-2 | 98% | 50mg |
¥193.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | H157318-100mg |
Hexafluoro-DL-valine |
16063-80-2 | 98% | 100mg |
¥278.90 | 2023-09-02 | |
| Chemenu | CM274797-5g |
2-Amino-4,4,4-trifluoro-3-(trifluoromethyl)butanoic acid |
16063-80-2 | 95% | 5g |
$365 | 2021-06-09 | |
| TRC | H290040-50mg |
Hexafluoro-DL-valine |
16063-80-2 | 50mg |
$ 50.00 | 2022-06-04 | ||
| TRC | H290040-100mg |
Hexafluoro-DL-valine |
16063-80-2 | 100mg |
$ 65.00 | 2022-06-04 | ||
| TRC | H290040-500mg |
Hexafluoro-DL-valine |
16063-80-2 | 500mg |
$ 185.00 | 2022-06-04 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | H862681-50mg |
4,4,4,4',4',4'-Hexafluoro-DL-valine |
16063-80-2 | ≥98%(T) | 50mg |
¥362.70 | 2022-01-14 |
Hexafluoro-DL-valine Suppliers
Hexafluoro-DL-valine Related Literature
-
Takahiro Ono,Kohsuke Aikawa,Takashi Okazoe,Jumpei Morimoto,Shinsuke Sando Org. Biomol. Chem. 2021 19 9386
Additional information on Hexafluoro-DL-valine
Hexafluoro-DL-valine (CAS No. 16063-80-2): A Comprehensive Overview in Modern Chemical and Pharmaceutical Research
Hexafluoro-DL-valine, a derivative of the essential amino acid valine, is a compound of significant interest in the field of chemical and pharmaceutical research. With the CAS number 16063-80-2, this compound has garnered attention for its unique structural properties and potential applications in various scientific domains. The introduction of fluorine atoms into the valine backbone confers distinct chemical and biological characteristics, making it a valuable tool for researchers exploring novel synthetic pathways and therapeutic interventions.
The molecular structure of Hexafluoro-DL-valine is characterized by the presence of six fluorine atoms, which significantly alter its reactivity and stability compared to its unfluorinated counterpart. This modification enhances its solubility in organic solvents and improves its metabolic stability, making it an attractive candidate for drug development. The compound's ability to undergo selective reactions under mild conditions has been exploited in the synthesis of complex molecules, including peptidomimetics and fluorinated pharmaceuticals.
In recent years, the applications of Hexafluoro-DL-valine have expanded into various areas of biomedical research. One notable application is in the development of protease inhibitors, where the fluorinated side chain provides enhanced binding affinity to target enzymes. This property has been leveraged in the design of antiviral and anticancer agents, where precise modulation of enzyme activity is crucial for therapeutic efficacy. The compound's role as a building block in peptide chemistry has also been highlighted in studies focusing on the development of novel antibiotics and anti-inflammatory drugs.
The synthesis of Hexafluoro-DL-valine involves multi-step organic reactions, often requiring specialized equipment and expertise. Advanced synthetic methodologies, such as fluorochemical transformations and asymmetric catalysis, have been employed to achieve high yields and purity. Recent advancements in flow chemistry have further streamlined the production process, enabling scalable synthesis for industrial applications. These innovations have not only improved the accessibility of Hexafluoro-DL-valine but also paved the way for its integration into large-scale pharmaceutical manufacturing.
The biological activity of Hexafluoro-DL-valine has been extensively studied in preclinical models. Research indicates that this compound exhibits potent inhibitory effects on various enzymes involved in metabolic pathways relevant to cancer and inflammation. The fluorinated side chain interacts with key residues in enzyme active sites, leading to significant reductions in catalytic activity. These findings have prompted investigations into its potential as a lead compound for drug discovery programs targeting chronic diseases.
The pharmacokinetic properties of Hexafluoro-DL-valine have also been a subject of interest. Studies have demonstrated that this compound exhibits prolonged circulation times due to its enhanced metabolic stability, allowing for repeated dosing regimens. Additionally, its favorable solubility profile facilitates efficient delivery across biological barriers, enhancing bioavailability. These attributes make it an ideal candidate for formulations requiring sustained therapeutic action.
The role of computational chemistry in understanding the behavior of Hexafluoro-DL-valine cannot be overstated. Molecular modeling techniques have been employed to predict binding affinities and interaction mechanisms with biological targets. These simulations provide critical insights into drug design optimization, enabling researchers to fine-tune molecular structures for improved efficacy and selectivity. The integration of machine learning algorithms has further accelerated this process by identifying promising candidates from large chemical libraries.
The future prospects for Hexafluoro-DL-valine are vast and multifaceted. Ongoing research aims to explore its potential in emerging fields such as gene therapy and regenerative medicine. The compound's ability to modify peptide backbones opens new avenues for designing bioactive molecules with tailored functionalities. As our understanding of fluorinated chemistry evolves, so too will the applications of this versatile building block.
In conclusion, Hexafluoro-DL-valine (CAS No. 16063-80-2) represents a significant advancement in chemical and pharmaceutical innovation. Its unique structural features and diverse applications make it a cornerstone material for researchers striving to develop next-generation therapeutics. As scientific methodologies continue to advance, the potential uses for this compound are expected to grow exponentially, solidifying its place as a vital component in modern drug discovery efforts.
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